molecular formula C5H6N2O2S B1267671 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid CAS No. 25438-22-6

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1267671
CAS RN: 25438-22-6
M. Wt: 158.18 g/mol
InChI Key: DOIRUXCDSGNCMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid involves several chemical reactions that allow for the creation of novel compounds with potential biological activities. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives were designed and synthesized, with their structures confirmed by various spectroscopic methods. These derivatives exhibited good fungicidal and antivirus activities, demonstrating the compound's versatility in synthesis and application in bioactive compounds (Li et al., 2015).

Molecular Structure Analysis

The molecular structure of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid derivatives has been extensively studied using crystallography and spectroscopy. For example, Kennedy et al. (1999) reported on the crystal structure of a methyl ester derivative, providing insights into its molecular conformation and intermolecular interactions (Kennedy et al., 1999).

Chemical Reactions and Properties

The reactivity of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid allows for the formation of various derivatives through chemical reactions such as nucleophilic substitution, condensation, and cyclization. These reactions are pivotal in modifying the compound to enhance its biological activity or to incorporate it into more complex molecules. Baker and Williams (2003) demonstrated the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates via ultrasonic and thermally mediated nucleophilic displacement, showcasing the compound's versatility in chemical synthesis (Baker & Williams, 2003).

Physical Properties Analysis

The physical properties of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid and its derivatives, such as melting points, solubility, and crystal structure, play a significant role in their application and handling. These properties are determined through experimental techniques and contribute to our understanding of the compound's stability and suitability for various applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under various conditions, are crucial for the practical use of 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid. Studies such as those by Zhuo-qiang (2009) on the improved synthesis of related compounds highlight the importance of understanding these chemical properties to optimize synthesis routes and enhance the compound's utility (Zhuo-qiang, 2009).

Scientific Research Applications

Conformational Properties and X-Ray Structures

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid has been studied for its structural and conformational properties. X-ray crystal structures of derivatives of this compound have been determined, providing insights into its molecular configuration and stability. Advanced ab initio calculations at the HF and DFT level have been conducted to further understand these properties, revealing the energetically more stable conformations and rotational barriers for these compounds (Kaiser et al., 2000).

Synthesis and Biological Activities

Another significant area of research is the synthesis of novel derivatives of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid and their biological activities. A series of these derivatives have been designed, synthesized, and evaluated for activities like fungicidal and antivirus effects. Some compounds have shown promising results, exhibiting good activity against various fungi and viruses (Fengyun et al., 2015).

Chemical Synthesis Techniques

There's ongoing research into novel methods of synthesizing 2-(Aminomethyl)-1,3-thiazole-4-carboxylate derivatives. Techniques such as ultrasonic and thermally mediated nucleophilic displacement have been explored, yielding high-efficiency synthesis methods for these compounds (Baker & Williams, 2003).

Antibacterial Studies

Derivatives of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid have been synthesized and tested for their antibacterial properties. Studies have shown that these compounds exhibit varying degrees of antibacterial activity, making them potential candidates for antimicrobial applications (Dulaimy et al., 2017).

Structural Analysis in Different Conditions

Structural analysis of oligomers containing 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, a related compound, has been conducted in various environments including organic solvents and aqueous solutions. These studies have helped in understanding the stability and behavior of these molecules under different conditions (Mathieu et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on various factors, including its reactivity, toxicity, and handling procedures. Without specific information, it’s difficult to provide an accurate safety profile1718919.


Future Directions

The future directions in the study of a specific compound would depend on its potential applications in fields like medicine, materials science, or synthetic chemistry2021222324.


Please consult with a chemistry professional for more accurate and specific information. This analysis is based on the general properties of similar compounds and may not fully apply to “2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid”.


properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,1,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIRUXCDSGNCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329651
Record name 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid

CAS RN

25438-22-6
Record name 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Kaiser, G Videnov, C Maichle-Mössmer… - Journal of the …, 2000 - pubs.rsc.org
X-Ray crystal structures of Boc-protected derivatives of the novel di- and tripeptide mimetics 2-aminomethyl-1,3-oxazole-4-carboxylic acid, 2-aminomethyl-1,3-thiazole-4-carboxylic acid, …
Number of citations: 10 pubs.rsc.org
AS Bunev, YI Rudakova, AS Peregudov… - Russian Chemical …, 2014 - Springer
A number of earlier unknown thiazole-containing amino acids were obtained by the Hantzsch reaction through the sequential transformation of asparagine to thio analog with …
Number of citations: 2 link.springer.com

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